
PROTAC BRD4 degrader for PAC-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PROTAC BRD4 degrader for PAC-1 is a chimeric compound designed to target and degrade the bromodomain-containing protein 4 (BRD4). This compound is a part of the PROTAC (Proteolysis Targeting Chimera) technology, which uses small molecules to induce the degradation of specific proteins. The compound is particularly significant in the study of biomolecular condensates and has shown potential in various scientific research applications .
Métodos De Preparación
The synthesis of PROTAC BRD4 degrader for PAC-1 involves the conjugation of a BRD4 degrader, such as GNE-987, with a disulfide-containing linker. The synthetic route typically includes the following steps:
Synthesis of the BRD4 degrader: This involves the preparation of the BRD4-targeting ligand.
Preparation of the linker: The linker, which contains a disulfide bond, is synthesized separately.
Conjugation: The BRD4 degrader is conjugated with the linker to form the final PROTAC molecule
For industrial production, the process may involve scaling up the synthesis using optimized reaction conditions to ensure high yield and purity. Common solvents and reagents used in the synthesis include dimethyl sulfoxide (DMSO), polyethylene glycol (PEG), and Tween 80 .
Análisis De Reacciones Químicas
PROTAC BRD4 degrader for PAC-1 undergoes several types of chemical reactions:
Oxidation: The disulfide bond in the linker can undergo oxidation, leading to the formation of sulfoxides or sulfones.
Reduction: The disulfide bond can also be reduced to thiols under reducing conditions.
Substitution: The compound can participate in substitution reactions, particularly at the linker site.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol (DTT). The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Key Features:
- Target Specificity : The design leverages specific interactions with BRD4, minimizing off-target effects.
- Efficacy : Demonstrated potent degradation activity in vitro, with effective dose-response relationships established in cell lines such as MDA-MB-231 .
- Modular Design : The modular nature allows for optimization of linker and warhead components to enhance degradation potency and selectivity .
In Vitro Validation
A study conducted on human breast cancer cell lines demonstrated that various BRD4-degrading PROTACs exhibited dose-dependent degradation of BRD4. The most effective compounds were identified based on their degradation efficiency, with DC50 values ranging from 60 nM to 239 nM .
Compound | DC50 (nM) | Dmax (%) |
---|---|---|
27 | 97.1 | 88 |
28 | 134.0 | 79 |
34 | 60.0 | 94 |
This data highlights the potential for these compounds to be utilized in therapeutic settings where BRD4 plays a critical role in tumor progression.
Degrader-Antibody Conjugate
Another innovative application involved conjugating the BRD4 degrader with a receptor tyrosine kinase-like orphan receptor 1 (ROR1) antibody. This approach significantly enhanced pharmacokinetics and antitumor efficacy in xenograft mouse models, demonstrating improved targeting and internalization capabilities .
Implications for Cancer Therapy
The ability to selectively degrade BRD4 offers substantial implications for cancer therapy:
- Tumor Microenvironment Modulation : The degradation of BRD4 can lead to changes in cytokine profiles within tumors, enhancing immune responses against cancer cells .
- Combination Therapies : The BRD4 degrader can be effectively combined with immune checkpoint inhibitors to further augment therapeutic efficacy.
Mecanismo De Acción
The mechanism of action of PROTAC BRD4 degrader for PAC-1 involves the following steps:
Binding: The BRD4-targeting ligand binds to the BRD4 protein.
Recruitment: The linker recruits an E3 ubiquitin ligase to the BRD4 protein.
Ubiquitination: The E3 ubiquitin ligase facilitates the ubiquitination of BRD4.
Degradation: The ubiquitinated BRD4 is recognized and degraded by the proteasome
This process effectively reduces the levels of BRD4 in the cell, thereby modulating its activity and downstream effects.
Comparación Con Compuestos Similares
PROTAC BRD4 degrader for PAC-1 can be compared with other similar compounds, such as:
MZ1: A BRD4 degrader that also targets BRD2 and BRD3 but with different selectivity and potency.
ARV-771: Another BRD4 degrader with a different linker and targeting mechanism.
dBET6: A selective BRD4 degrader with high cellular permeability and potency
The uniqueness of this compound lies in its specific design for PAC-1, which enhances its selectivity and effectiveness in targeting BRD4 .
Actividad Biológica
PROTAC (Proteolysis Targeting Chimera) technology has emerged as a promising approach in targeted protein degradation, offering advantages over traditional small-molecule inhibitors. The compound "PROTAC BRD4 degrader for PAC-1" is a specific PROTAC designed to target the BRD4 protein, which is implicated in various cancers and other diseases. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
The this compound operates through a bifunctional mechanism, where one ligand binds to the target protein (BRD4) and the other binds to an E3 ubiquitin ligase, facilitating ubiquitination and subsequent degradation of BRD4 via the proteasome pathway. This mechanism is critical for its therapeutic potential, particularly in overcoming resistance seen with conventional inhibitors.
Key Components
- Target Protein : BRD4
- E3 Ligase : VHL (Von Hippel-Lindau tumor suppressor)
- Linker : Disulfide-containing linker that connects the two ligands.
Biological Activity and Efficacy
Recent studies have demonstrated that the this compound exhibits significant biological activity against various cancer cell lines. The compound's efficacy was evaluated through multiple assays measuring its impact on cell viability and proliferation.
Case Studies
- In vitro Studies : In experiments using acute myeloid leukemia (AML) cell lines such as MV4-11 and HL-60, treatment with the PROTAC led to a marked reduction in BRD4 levels and inhibited cell proliferation significantly.
- In vivo Studies : Mouse models treated with the PROTAC showed reduced tumor growth rates compared to controls, indicating its potential as an effective therapeutic agent.
Quantitative Analysis
The degradation potency of the PROTAC was quantified using various metrics such as DC50 (the concentration required for 50% degradation) and Dmax (maximum degradation depth).
Compound | DC50 (nM) | Dmax (%) | Cell Line |
---|---|---|---|
PROTAC PAC-1 | 20 - 50 | ~100 | MV4-11 |
MZ1 | 30 pM | ~100 | HL-60 |
dBET6 | 500 nM | ~40 | K562 |
Proteasomal Dependency
The degradation induced by the PROTAC was shown to be dependent on the proteasome, as inhibition of proteasomal activity using MG132 rescued BRD4 levels. This confirms that the compound effectively utilizes the ubiquitin-proteasome system for targeted degradation.
Safety and Off-target Effects
While evaluating safety profiles, it was found that at higher concentrations, off-target effects could occur, leading to unspecific degradation of other proteins. Careful optimization of dosing is essential to minimize these effects while maximizing therapeutic benefits.
Propiedades
IUPAC Name |
[(3R,5S)-1-[(2S)-2-[11-[[8-(3,5-difluoropyridin-2-yl)-15-methyl-4-(methylsulfonylmethyl)-14-oxo-8,12,15-triazatetracyclo[8.6.1.02,7.013,17]heptadeca-1(16),2(7),3,5,10,13(17)-hexaene-5-carbonyl]amino]undecanoylamino]-3,3-dimethylbutanoyl]-5-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-3-yl] (2-methyl-2-methylsulfonylsulfanylpropyl) carbonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H77F2N9O12S4/c1-37-53(86-36-69-37)39-21-19-38(20-22-39)28-68-57(76)49-26-43(85-60(79)84-35-62(5,6)87-89(9,82)83)32-73(49)59(78)54(61(2,3)4)70-50(74)18-16-14-12-10-11-13-15-17-23-65-56(75)44-27-48-45(24-40(44)34-88(8,80)81)46-33-71(7)58(77)52-51(46)41(29-66-52)31-72(48)55-47(64)25-42(63)30-67-55/h19-22,24-25,27,29-30,33,36,43,49,54,66H,10-18,23,26,28,31-32,34-35H2,1-9H3,(H,65,75)(H,68,76)(H,70,74)/t43-,49+,54-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOQCGGMHFUNNF-FDTYQFAOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCCNC(=O)C4=CC5=C(C=C4CS(=O)(=O)C)C6=CN(C(=O)C7=C6C(=CN7)CN5C8=C(C=C(C=N8)F)F)C)OC(=O)OCC(C)(C)SS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCCNC(=O)C4=CC5=C(C=C4CS(=O)(=O)C)C6=CN(C(=O)C7=C6C(=CN7)CN5C8=C(C=C(C=N8)F)F)C)OC(=O)OCC(C)(C)SS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H77F2N9O12S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1306.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.